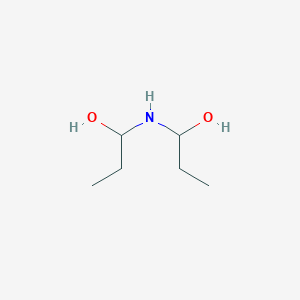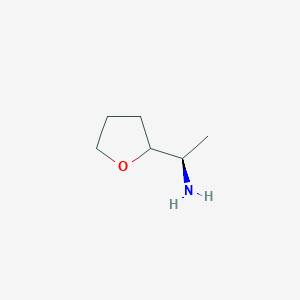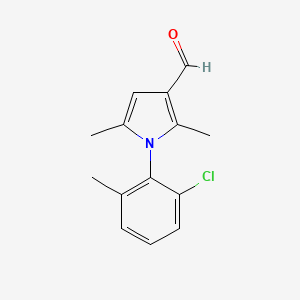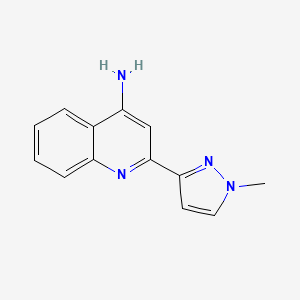
1,1'-Azanediyldi(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in industrial and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. This compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Diisopropanolamine: Similar in structure but with two isopropanol groups.
3-Aminopropan-1-ol: Contains a primary amine and a hydroxyl group but lacks the additional hydroxypropyl group
Uniqueness
1-[(1-HYDROXYPROPYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
85305-25-5 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(1-hydroxypropylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-3-5(8)7-6(9)4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
XQBZHSJBHHUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11749016.png)
![3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B11749018.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749032.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749038.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11749044.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749050.png)

![benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749070.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749095.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749100.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
